5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially if the trifluoromethyl group is activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
- 5-propyl-1-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of 5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the trifluoromethyl-substituted benzyl moiety enhances its lipophilicity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
5-propyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-4-11-12(13(21)22)18-19-20(11)8-9-5-3-6-10(7-9)14(15,16)17/h3,5-7H,2,4,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCBXBQRONCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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